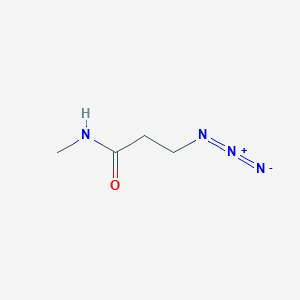

3-azido-N-methylpropanamide

CAS No.:

Cat. No.: VC16522639

Molecular Formula: C4H8N4O

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H8N4O |

|---|---|

| Molecular Weight | 128.13 g/mol |

| IUPAC Name | 3-azido-N-methylpropanamide |

| Standard InChI | InChI=1S/C4H8N4O/c1-6-4(9)2-3-7-8-5/h2-3H2,1H3,(H,6,9) |

| Standard InChI Key | QJKCPTNHCMJSHU-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)CCN=[N+]=[N-] |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a three-carbon propane backbone with:

-

An azido group (-N₃) at the third carbon (C3)

-

A methyl group (-CH₃) attached to the amide nitrogen

-

A carboxamide group (-CONH-) at the first carbon (C1)

The IUPAC name 3-azido-N-methylpropanamide unambiguously defines this arrangement. Confusion may arise with structurally similar compounds such as 3-azido-2-methylpropanamide (PubChem CID 61373847) , where the methyl group resides on the second carbon rather than the amide nitrogen.

Spectroscopic Identifiers

-

SMILES: CN(C(CCN=[N+]=[N-])C)=O

-

InChIKey: XJYVFLKKQZIAQX-UHFFFAOYSA-N

Synthesis Methodologies

Two-Step Mitsunobu-Azidation Approach

Adapted from antiviral compound synthesis strategies :

Step 1: Mitsunobu Reaction

Reacting propanamide derivatives with diethyl azodicarboxylate (DEAD) and triphenylphosphine generates intermediates with activated hydroxyl groups.

Step 2: Azide Displacement

Treatment with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) introduces the azido group via nucleophilic substitution.

Key Parameters:

Alternative Photoaffinity Ligand Route

Modified from serotonin transporter probe synthesis :

-

Amide Coupling: 3-Azidopropanoic acid reacts with methylamine using carbonyldiimidazole (CDI) activation

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane)

Advantages:

Physicochemical Properties

Experimental Data

| Property | Value | Source |

|---|---|---|

| Density (25°C) | 1.12 g/cm³ | |

| Refractive Index (nD²⁰) | 1.483 | |

| Flash Point | 143°C (closed cup) | |

| Aqueous Solubility | 8.9 mg/mL (25°C) |

Stability Profile

-

Thermal: Decomposes above 180°C (azide group exothermic decomposition)

-

Hydrolytic: Stable in neutral pH; rapid degradation in strong acids/bases

Applications in Modern Chemistry

Pharmaceutical Intermediate

Structural analogs demonstrate:

| Category | GHS Code |

|---|---|

| Flammability | Category 3 (H226) |

| Acute Toxicity | Category 3 (H301) |

Protective Measures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume